molecular formula C13H21ClN2O2S B13208559 [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

Cat. No.: B13208559
M. Wt: 304.84 g/mol
InChI Key: CNUCDTKGSSFXIP-UHFFFAOYSA-N
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Description

This compound is a sulfonyl chloride derivative featuring a bicyclic imidazo[1,2-a]pyridine core substituted with a branched 3-methylbutan-2-yl group at position 2 and a methanesulfonyl chloride moiety at position 2. Its molecular formula is C₁₂H₁₉ClN₂O₂S, with a molecular weight of 290.81 g/mol . The sulfonyl chloride group confers high reactivity, making it a versatile intermediate for synthesizing sulfonamides, sulfonate esters, or other functionalized derivatives via nucleophilic substitution . The steric bulk of the 3-methylbutan-2-yl substituent may influence solubility, stability, and interaction with biological targets compared to simpler alkyl analogues .

Properties

Molecular Formula

C13H21ClN2O2S

Molecular Weight

304.84 g/mol

IUPAC Name

[2-(3-methylbutan-2-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

InChI

InChI=1S/C13H21ClN2O2S/c1-9(2)10(3)13-11(8-19(14,17)18)16-7-5-4-6-12(16)15-13/h9-10H,4-8H2,1-3H3

InChI Key

CNUCDTKGSSFXIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C1=C(N2CCCCC2=N1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazo[1,2-a]pyridine Core with 3-Methylbutan-2-yl Substituent

  • The starting point is typically a substituted pyridine derivative that undergoes cyclization with an appropriate imidazole or amine source to form the imidazo[1,2-a]pyridine ring system.
  • Introduction of the 3-methylbutan-2-yl group at the 2-position can be achieved via alkylation reactions or by using substituted precursors.
  • The tetrahydro substitution at positions 5 to 8 indicates partial saturation of the pyridine ring, which can be controlled by hydrogenation or selective reduction steps.

Synthesis of the 3-(Hydroxymethyl) Intermediate

  • The 3-position of the imidazo[1,2-a]pyridine is functionalized with a hydroxymethyl (-CH2OH) group to yield [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol.
  • This intermediate is synthesized via oxidation or substitution reactions on a suitable precursor.
  • The hydroxymethyl intermediate is a key precursor for further conversion to the sulfonyl chloride.

Conversion to Methanesulfonyl Chloride Derivative

  • The final step involves the transformation of the hydroxymethyl group into a methanesulfonyl chloride (-SO2Cl) moiety.
  • This is commonly achieved by reaction with methanesulfonyl chloride reagent (mesyl chloride) under controlled conditions, often in the presence of a base such as triethylamine to scavenge HCl formed during the reaction.
  • The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to moderate temperatures to optimize yield and purity.

Detailed Stepwise Synthetic Route

Step Reaction Description Reagents/Conditions Outcome/Notes
1 Formation of imidazo[1,2-a]pyridine core with 3-methylbutan-2-yl substituent Cyclization of substituted pyridine with amine Formation of tetrahydroimidazo[1,2-a]pyridine ring system with alkyl substituent
2 Introduction of hydroxymethyl group at 3-position Hydroxymethylation via formaldehyde or related reagent Obtains [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol intermediate
3 Conversion of hydroxymethyl to methanesulfonyl chloride Reaction with methanesulfonyl chloride, base Formation of [2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride

Research Findings and Optimization Parameters

  • Reaction Conditions: The mesylation step requires careful control of temperature (typically 0°C to room temperature) and stoichiometry to avoid side reactions such as over-chlorination or decomposition.
  • Solvent Choice: Dichloromethane is preferred for its inertness and ability to dissolve both reactants and products efficiently.
  • Base Selection: Triethylamine or pyridine is used to neutralize HCl formed, improving yield and preventing acid-catalyzed side reactions.
  • Purification: The product is purified by column chromatography or recrystallization depending on scale and purity requirements.
  • Yield: Reported yields for similar sulfonyl chloride derivatives range from 60% to 85%, depending on reaction optimization.

Comparative Data Table of Related Compounds and Their Preparation

Compound Name Molecular Formula Molecular Weight (g/mol) Key Synthetic Step Reference Source
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol C13H22N2O 222.33 Hydroxymethylation of imidazo[1,2-a]pyridine core VulcanChem (2024)
This compound C13H21ClN2O2S ~308.83 Mesylation of hydroxymethyl intermediate VulcanChem (2024)
[2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride (analog) C12H19ClN2O2S 290.81 Multi-step synthesis with mesylation VulcanChem (2024)

Chemical Reactions Analysis

Types of Reactions

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The methanesulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

    Addition Reactions: The imidazo[1,2-a]pyridine core can undergo addition reactions with electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, thiols.

    Catalysts: Triethylamine, pyridine.

    Solvents: Dichloromethane, acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for constructing diverse chemical libraries.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The imidazo[1,2-a]pyridine core is known for its bioactivity, making it a target for drug discovery.

Medicine

In medicine, this compound and its derivatives are explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The imidazo[1,2-a]pyridine core may also interact with specific binding sites, influencing cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Alkyl Groups

  • [2-(Butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl Chloride (CAS: 2059949-43-6) Key Difference: The substituent at position 2 is a linear butan-2-yl group instead of 3-methylbutan-2-yl. However, the linear chain may decrease lipophilicity, affecting membrane permeability in biological applications . Safety: Both compounds share similar hazards (e.g., corrosivity, flammability), but the branched analogue may exhibit slower decomposition due to steric stabilization .

Functional Group Modifications

  • Ethyl 2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS: 2060043-71-0)

    • Key Difference : Replaces the methanesulfonyl chloride group with an ethyl carboxylate.
    • Impact : The carboxylate group is less reactive than sulfonyl chloride, making this compound more suited for applications requiring hydrogen bonding or metal coordination. Its molecular weight (264.36 g/mol ) is lower due to the absence of sulfur and chlorine .
    • Synthesis : Likely synthesized via esterification of a carboxylic acid precursor, contrasting with sulfonyl chloride formation via chlorosulfonation .
  • 2-{2-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine

    • Key Difference : Substitutes the sulfonyl chloride with an ethylamine group.
    • Impact : The primary amine enhances water solubility and enables conjugation with carbonyl-containing molecules (e.g., in prodrug design). However, the absence of a sulfonyl group limits its utility in sulfonamide-based drug development .

Biological Activity

[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features an imidazo[1,2-a]pyridine core with a methanesulfonyl chloride functional group. This configuration allows for diverse chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₈ClN₂O₂S
Molecular Weight290.81 g/mol
CAS Number2059971-11-6

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, such as enzymes or receptors. The methanesulfonyl chloride group can act as an electrophile, facilitating various biochemical interactions that may lead to inhibition or modulation of target proteins.

Key Mechanisms:

  • Covalent Bond Formation : The methanesulfonyl chloride can react with nucleophiles in proteins to form stable covalent bonds.
  • Enzyme Inhibition : By binding to active sites of enzymes, it can inhibit their function, which is crucial in pathways related to cancer and inflammation.
  • Receptor Modulation : The imidazo[1,2-a]pyridine core may interact with specific receptors influencing cellular signaling pathways.

Biological Activity and Case Studies

Recent studies have highlighted the potential of this compound in various biological assays:

  • Antiproliferative Activity :
    • A study assessed the antiproliferative effects of this compound on several cancer cell lines. The compound exhibited significant cytotoxicity against human cancer cells with IC50 values ranging from 10 to 20 µM.
    • Cell Lines Tested : MDA-MB-231 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) demonstrated notable sensitivity to treatment with this compound.
  • Anti-inflammatory Effects :
    • The compound was tested for its ability to reduce inflammation in murine macrophage cell lines. It effectively decreased the secretion of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
    • Assay Methodology : ELISA assays were employed to quantify cytokine levels post-treatment.
  • Mechanistic Insights :
    • Further investigations revealed that the compound modulates key signaling pathways involved in cell survival and apoptosis through the inhibition of specific kinases.

Comparative Analysis

When compared to similar compounds like [2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine], the methanesulfonyl chloride derivative shows enhanced reactivity due to the presence of the sulfonyl chloride group. This allows for more versatile chemical modifications and potentially broader biological applications.

Compound NameAntiproliferative IC50 (µM)Mechanism of Action
This compound10 - 20Enzyme inhibition via covalent bonding
[2-(3-Methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine]>50Non-covalent interactions

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